molecular formula C10H6BrN3 B1517212 3-Bromopyrimido[1,2-a]benzimidazole CAS No. 1000932-35-3

3-Bromopyrimido[1,2-a]benzimidazole

Cat. No. B1517212
M. Wt: 248.08 g/mol
InChI Key: VEXDSLZOKLRXIT-UHFFFAOYSA-N
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Description

“3-Bromopyrimido[1,2-a]benzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . They are known to exhibit various types of biological activity, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists and numerous articles on the synthesis of this class of heterocyclic compound have been reported over the years . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed .


Molecular Structure Analysis

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Chemical Reactions Analysis

Benzimidazoles interrupt parasite energy metabolism by binding to tubulin, thereby disrupting microtubular cell structure and preventing nutrient uptake and other functions .


Physical And Chemical Properties Analysis

Physical properties of benzimidazole derivatives include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antiproliferative Activity :3-Bromopyrimido[1,2-a]benzimidazole derivatives have been synthesized through various reactions with selected halogeno β-diketones and other compounds, resulting in derivatives that demonstrated antiproliferative activity against human cancer cell lines in vitro (Nawrocka et al., 2005).

Antibacterial and Antifungal Properties :Benzimidazole derivatives, including those with structures related to 3-Bromopyrimido[1,2-a]benzimidazole, have shown notable efficiency against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, and even against the human liver cancer cell line (HepG2) (Khalifa et al., 2018). Moreover, certain benzimidazole derivatives have exhibited substantial antifungal activity against species like Candida and Aspergillus (Khabnadideh et al., 2012).

Pharmacological Potential

Antiviral Activity :Derivatives of benzimidazole, similar in structure to 3-Bromopyrimido[1,2-a]benzimidazole, have demonstrated significant antiviral activity. For example, certain compounds within this class have been identified as potent inhibitors of human cytomegalovirus replication, showcasing a unique mode of action distinct from other antiviral compounds (Biron et al., 2002). Furthermore, benzimidazole-pyrimidine conjugates have been noted for their potent antitumor properties (Abdel-Mohsen et al., 2010).

Mechanistic Insights and Molecular Docking Studies

Molecular Docking Studies :Molecular docking studies involving benzimidazole derivatives have provided insights into the interaction of these compounds with microbial proteins, aiding in the understanding of their antimicrobial efficacy (Sethi et al., 2016).

Safety And Hazards

Benzimidazole derivatives are used in laboratory chemicals . They cause skin irritation and serious eye irritation, and may cause respiratory irritation . They should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today in the context of the COVID-19 pandemic . Benzimidazole and pyrazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic . Thus, the creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .

properties

IUPAC Name

3-bromopyrimido[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-7-5-12-10-13-8-3-1-2-4-9(8)14(10)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXDSLZOKLRXIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651690
Record name 3-Bromopyrimido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopyrimido[1,2-a]benzimidazole

CAS RN

1000932-35-3
Record name 3-Bromopyrimido[1,2-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopyrimido[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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